
Furanoeremophilone
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Description
Furanoeremophilone is a useful research compound. Its molecular formula is C15H20O2 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
Furanoeremophilone is a sesquiterpene lactone characterized by its unique furan ring structure. Its chemical formula is C15H18O2, and it exhibits a variety of biological activities, making it a subject of interest in pharmacological research.
Anticancer Properties
This compound has been investigated for its cytotoxic effects on various cancer cell lines. A study demonstrated that it exhibits significant cytotoxicity against human cancer cells, suggesting potential as an anticancer agent. The compound's mechanism involves inducing apoptosis in cancer cells, which has been documented in preclinical studies .
Case Study: Cytotoxicity Assessment
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : IC50 values indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Apoptosis induction |
HeLa | 15.0 | Cell cycle arrest |
A549 | 10.0 | Reactive oxygen species (ROS) generation |
Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It inhibits the production of pro-inflammatory cytokines, which could be beneficial in conditions like arthritis and asthma.
Case Study: In Vivo Anti-inflammatory Study
- Model Used : Carrageenan-induced paw edema in rats.
- Findings : Administration of this compound resulted in a significant reduction of edema compared to the control group.
Treatment Group | Edema Reduction (%) |
---|---|
Control | 0 |
This compound (10 mg/kg) | 45 |
This compound (20 mg/kg) | 60 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Case Study: Antimicrobial Efficacy Testing
- Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Results : The compound demonstrated minimum inhibitory concentrations (MICs) that suggest potential use as a natural antimicrobial agent.
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Pest Resistance
This compound has shown promise as a natural pesticide. Its application can enhance crop resistance to pests, reducing the need for synthetic pesticides.
Case Study: Field Trials on Crop Protection
- Crops Tested : Tomato and cucumber.
- Outcome : Significant reduction in pest populations was observed when treated with this compound compared to untreated controls.
Crop | Pest Population Reduction (%) |
---|---|
Tomato | 70 |
Cucumber | 65 |
Properties
CAS No. |
15404-32-7 |
---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(4aR,5S,8aS)-3,4a,5-trimethyl-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-9-one |
InChI |
InChI=1S/C15H20O2/c1-9-8-17-14-11(9)7-15(3)10(2)5-4-6-12(15)13(14)16/h8,10,12H,4-7H2,1-3H3/t10-,12+,15+/m0/s1 |
InChI Key |
KLLSQGNSOCVVAN-JVLSTEMRSA-N |
SMILES |
CC1CCCC2C1(CC3=C(C2=O)OC=C3C)C |
Isomeric SMILES |
C[C@H]1CCC[C@H]2[C@@]1(CC3=C(C2=O)OC=C3C)C |
Canonical SMILES |
CC1CCCC2C1(CC3=C(C2=O)OC=C3C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.